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molecular formula C13H20O B8436239 1-Phenyl-3-heptanol

1-Phenyl-3-heptanol

Cat. No. B8436239
M. Wt: 192.30 g/mol
InChI Key: ROAOZBSINSZYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271425B1

Procedure details

A reaction vessel (30 ml, a two-neck, eggplant type flask) is subjected to nitrogen gas purging and NaBH3CN (0.5 mmol, 31.4 mg), Bu2(t-Bu)SnCl (0.0125 mmol, 4.1 mg, 3.5 μl) and tert-butanol (1 ml) are added. Then, 3-iodo-1-phenylheptane (0.25 mmol, 75.5 mg, 57.5 g 1) is added to the solution. The introduction of nitrogen gas is discontinued, a nitrogen gas-filled black butyl rubber balloon is set instead, and oxygen (0.375 mmol, 9 ml) is bubbled into the solution using a syringe. The reaction mixture is then incubated on an oil bath at 60° C. After 24 hours, heating is discontinued and the reaction mixture is diluted with pure water (10 ml) and extracted with ether (15 ml×4). The residue is purified by column chromatography (silica gel 2 g, ethyl acetate/hexane 20%) to provide 1-phenyl-3-heptanol (26.9 mg, 55%). 1H NMR revealed that the crude product comprised the alcohol/reduced compound/starting compound in a molar ratio of 56/28/16.
Quantity
31.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
Bu2(t-Bu)SnCl
Quantity
3.5 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
3-iodo-1-phenylheptane
Quantity
75.5 mg
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH3-]C#N.[Na+].C([OH:9])(C)(C)C.I[CH:11]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O=O>O>[C:14]1([CH2:13][CH2:12][CH:11]([OH:9])[CH2:20][CH2:21][CH2:22][CH3:23])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
31.4 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Bu2(t-Bu)SnCl
Quantity
3.5 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
3-iodo-1-phenylheptane
Quantity
75.5 mg
Type
reactant
Smiles
IC(CCC1=CC=CC=C1)CCCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel (30 ml, a two-neck, eggplant type flask) is subjected to nitrogen gas
CUSTOM
Type
CUSTOM
Details
purging
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then incubated on an oil bath at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (15 ml×4)
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel 2 g, ethyl acetate/hexane 20%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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